Bacitracin F

描述

Bacitracin F is a derivative of the polypeptide antibiotic Bacitracin A. It is produced by the bacterium Bacillus licheniformis and is part of a family of related cyclic peptides. This compound is formed through the oxidative deamination of the thiazoline ring in Bacitracin A. This compound exhibits some antibiotic activity, particularly against Gram-positive bacteria such as Micrococcus lysodeikticus .

准备方法

Synthetic Routes and Reaction Conditions: Bacitracin F is typically derived from Bacitracin A through a process of oxidative deamination. This transformation involves the oxidation of the thiazoline ring in Bacitracin A to form this compound . The specific reaction conditions for this transformation are not extensively detailed in the literature, but it generally involves the use of oxidizing agents under controlled conditions.

Industrial Production Methods: The industrial production of this compound involves the fermentation of Bacillus licheniformis. The fermentation process is carried out at a neutral pH, and the Bacitracin peptides are extracted from the culture fluids. High-pressure liquid chromatography is then used to separate this compound from other Bacitracin peptides .

化学反应分析

Types of Reactions: Bacitracin F undergoes various chemical reactions, including:

Oxidation: The transformation from Bacitracin A to this compound itself is an oxidation reaction.

Substitution: this compound can participate in substitution reactions, particularly involving its amino and carboxyl groups.

Common Reagents and Conditions:

Oxidizing Agents: Used in the oxidative deamination process.

Acids and Bases: Can be used to facilitate substitution reactions.

Major Products Formed:

Oxidation: this compound is the major product formed from the oxidation of Bacitracin A.

Substitution: Various substituted derivatives of this compound can be formed depending on the reagents used.

科学研究应用

Recent Advances in Formulation

3.1 Nanoparticle Formulations

Recent studies have investigated the formulation of Bacitracin F into nanoclusters or nanoparticles to enhance its antibacterial efficacy. For example, Bacitracin-Ag nanoclusters have shown improved activity against Shigella flexneri, demonstrating a synergistic effect that increases membrane permeability and disrupts bacterial cell integrity . This innovative approach may lead to more effective treatments with reduced dosages.

3.2 Combination Therapies

Combining this compound with other antibiotics or agents has been explored to enhance its antibacterial spectrum and reduce resistance development. For instance, combining Bacitracin with neomycin and polymyxin B has proven effective in treating various skin infections while minimizing resistance risks .

Case Studies

4.1 Reduction of Infection Rates in Surgical Procedures

A study evaluated the application of concentrated bacitracin powder directly onto wounds prior to closure during cranial shunt procedures. The findings indicated a significant reduction in cerebrospinal fluid shunt infections over ten years, highlighting this compound's potential role in surgical prophylaxis .

4.2 Efficacy Against Resistant Strains

Research has shown that this compound remains effective against certain resistant strains of bacteria when used in combination with other agents. A randomized controlled trial demonstrated that a triple antibiotic ointment containing Bacitracin effectively inhibited Propionibacterium acnes, suggesting its continued relevance in treating resistant infections .

作用机制

Bacitracin F exerts its antibacterial effects by interfering with the synthesis of peptidoglycan, an essential component of the bacterial cell wall. It binds to the undecaprenyl pyrophosphate, a lipid carrier molecule, and prevents the dephosphorylation step necessary for peptidoglycan synthesis. This inhibition disrupts the cell wall formation, leading to bacterial cell death .

相似化合物的比较

Bacitracin A: The parent compound from which Bacitracin F is derived. Bacitracin A has a thiazoline ring that is oxidatively deaminated to form this compound.

Bacitracin B, C, D, E, G, and X: Other related cyclic peptides produced by Bacillus licheniformis with varying degrees of antibacterial activity.

Uniqueness of this compound: this compound is unique due to its specific structural modification (oxidative deamination of the thiazoline ring) which imparts distinct antibacterial properties. While Bacitracin A is the most active form, this compound still retains significant activity against certain Gram-positive bacteria .

生物活性

Bacitracin F is a member of the bacitracin family, a group of polypeptide antibiotics produced by certain strains of Bacillus subtilis and Bacillus licheniformis. This compound has garnered attention due to its unique structural characteristics and biological activities, particularly in the context of antibiotic resistance and its mechanism of action.

This compound differs from its more commonly studied counterpart, Bacitracin A, primarily in its N-terminal moiety. While Bacitracin A features an aminothiazoline group, this compound contains a ketothiazole moiety, which influences its biological activity and interaction with bacterial targets .

The primary mechanism through which this compound exerts its antibacterial effects involves the inhibition of cell wall biosynthesis. It achieves this by binding to the lipid carrier C55PP (undecaprenyl phosphate), which is essential for transporting peptidoglycan precursors across the membrane during cell wall synthesis. By sequestering C55PP, this compound disrupts cell wall integrity, leading to bacterial cell death .

Antimicrobial Spectrum and Resistance

This compound exhibits a broad spectrum of antimicrobial activity against various Gram-positive bacteria, including strains resistant to other antibiotics. Notably, it has shown effectiveness against vancomycin-resistant Enterococcus (VRE) and methicillin-resistant Staphylococcus aureus (MRSA) . The compound's ability to maintain activity in the presence of certain divalent metal ions, such as zinc, enhances its potency, making it a valuable option in treating resistant infections .

Research Findings and Case Studies

Recent studies have focused on the structural modifications of bacitracin analogs to improve their efficacy. For instance, modifications at specific amino acid positions have led to compounds with significantly enhanced antibacterial activity compared to Bacitracin A. These analogs have shown up to 256-fold increases in potency against certain strains .

Table 1: Comparative Potency of Bacitracin Variants

| Compound | MIC (µg/mL) against S. pneumoniae | MIC (µg/mL) against VRE |

|---|---|---|

| Bacitracin A | 32 | 64 |

| This compound | 16 | 32 |

| Modified Variant 9 | 0.125 | 0.5 |

| Modified Variant 11 | 0.0625 | 0.25 |

Stability and Formulation

The stability of this compound has also been a subject of investigation. Research utilizing accelerated stability modeling has indicated that this compound maintains its activity under various conditions, although it is sensitive to temperature and humidity fluctuations . This knowledge is crucial for developing effective formulations for clinical use.

属性

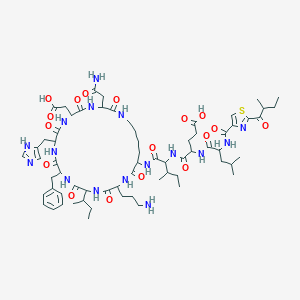

IUPAC Name |

5-[[1-[[3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-butan-2-yl-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[4-methyl-2-[[2-(2-methylbutanoyl)-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H98N16O17S/c1-9-35(6)52(82-58(92)42(22-23-50(84)85)73-59(93)43(26-34(4)5)75-63(97)48-32-100-66(80-48)54(88)37(8)11-3)64(98)74-40-20-15-16-25-70-55(89)46(29-49(68)83)77-62(96)47(30-51(86)87)78-61(95)45(28-39-31-69-33-71-39)76-60(94)44(27-38-18-13-12-14-19-38)79-65(99)53(36(7)10-2)81-57(91)41(21-17-24-67)72-56(40)90/h12-14,18-19,31-37,40-47,52-53H,9-11,15-17,20-30,67H2,1-8H3,(H2,68,83)(H,69,71)(H,70,89)(H,72,90)(H,73,93)(H,74,98)(H,75,97)(H,76,94)(H,77,96)(H,78,95)(H,79,99)(H,81,91)(H,82,92)(H,84,85)(H,86,87) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLQHQCOKGKLHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C2=CSC(=N2)C(=O)C(C)CC)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H98N16O17S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1419.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22601-63-4 | |

| Record name | Bacitracin F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022601634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural difference between Bacitracin A and Bacitracin F?

A: this compound is an oxidation product of Bacitracin A. While both share a similar peptide structure, the key difference lies in the thiazoline ring. In Bacitracin A, this ring remains unoxidized, whereas in this compound, it undergoes oxidation to form a thiazole ring. [, ]

Q2: Does this compound share the same biological activity as Bacitracin A?

A: No, this compound is considered biologically inactive, unlike Bacitracin A, which exhibits potent antibacterial activity. [, ]

Q3: Does this compound play a role in the biosynthesis of thiamine?

A: While this compound itself is not directly involved in thiamine biosynthesis, its thiazole ring structure provides valuable insights. The presence of similar thiazole structures in thiamine and other antibiotics like micrococcin P and bottromycin suggests a shared biosynthetic pathway involving cysteine peptides undergoing cyclization and dehydrogenation. [, ]

Q4: Can this compound be separated from other Bacitracin components, and what analytical techniques are used for its identification and characterization?

A4: Yes, various techniques can separate and characterize this compound. These include:

- Paper chromatography: A traditional method for separating Bacitracin A and F based on their differential migration on a paper matrix. [, ]

- Isoelectric focusing in gel: Separates molecules based on their isoelectric point (pI), offering a way to isolate this compound. []

- High-Performance Liquid Chromatography (HPLC): Provides efficient separation of Bacitracin components, including this compound, based on their different affinities for the stationary and mobile phases. [, , ]

- Mass Spectrometry (MS): Coupled with separation techniques like HPLC (LC/MS), MS helps identify and characterize Bacitracin components based on their mass-to-charge ratio, revealing structural details of different analogs. Techniques like Frit-FAB LC/MS and Electrospray Ionization Ion Trap Tandem Mass Spectrometry (LC/ESI-IT-MS/MS) have been particularly helpful in analyzing this compound and other related components. [, ]

Q5: What is the significance of the different Bacitracin B components identified in commercial Bacitracin samples?

A: Analysis of commercial Bacitracin using LC/ESI-IT-MS/MS revealed the presence of multiple Bacitracin B components, each with single amino acid substitutions compared to Bacitracin A. These findings highlight the structural diversity within the Bacitracin complex and suggest potential variations in biological activity among these minor components. []

Q6: Has the degradation of Bacitracin been studied, and is this compound a product of this degradation?

A: Yes, studies using Frit-FAB LC/MS have demonstrated that this compound can form as a degradation product of Bacitracin A. This degradation process likely involves the oxidation of the thiazoline ring in Bacitracin A to the thiazole ring found in this compound. The study also identified several other minor components related to both Bacitracin A and F, suggesting a common degradation pathway. []

Q7: Are there attempts to stabilize Bacitracin against degradation?

A: Research has investigated the use of metallic ions like zinc to enhance the stability of autoclaved Bacitracin. This approach aims to minimize degradation and preserve the antibiotic activity of Bacitracin preparations. []

Q8: Are there any known applications of this compound, despite its lack of direct antimicrobial activity?

A: Research suggests that this compound might influence the elimination of Substance P, a neuropeptide involved in pain signaling. While the exact mechanism requires further investigation, this finding points towards a potential role for this compound in modulating physiological processes. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。